molecular formula C25H24N4O B11977185 7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 303094-29-3

7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B11977185
CAS No.: 303094-29-3
M. Wt: 396.5 g/mol
InChI Key: UAJPVZXUSIODHE-UHFFFAOYSA-N
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Description

7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of triazolopyrimidines This compound is characterized by its unique structure, which includes a biphenyl group and an ethoxyphenyl group attached to a tetrahydrotriazolopyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-ethoxybenzaldehyde with 1,1’-biphenyl-4-amine to form an intermediate Schiff base, which is then cyclized with hydrazine hydrate and triethyl orthoformate to yield the desired triazolopyrimidine compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, or sulfonating agents like chlorosulfonic acid for sulfonation.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction could produce amine or alcohol derivatives .

Scientific Research Applications

Chemistry

In chemistry, 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is used as a building block for the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound has shown promise as a potential therapeutic agent. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of cancer and infectious diseases. Studies have demonstrated its efficacy in inhibiting certain enzymes and pathways involved in disease progression .

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique properties, such as thermal stability and chemical resistance, make it suitable for applications in harsh environments .

Mechanism of Action

The mechanism of action of 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and disrupting key biological pathways. For example, it has been shown to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression .

Comparison with Similar Compounds

Similar Compounds

  • 7-[1,1’-Biphenyl]-4-yl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine
  • 5,7-Dimethyl-1,2,4-triazolo[1,5-a]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

Compared to similar compounds, 7-[1,1’-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique combination of biphenyl and ethoxyphenyl groups. This structural feature enhances its chemical reactivity and biological activity, making it a versatile compound for various applications .

Biological Activity

7-[1,1'-Biphenyl]-4-yl-5-(4-ethoxyphenyl)-4,5,6,7-tetrahydro[1,2,4]triazolo[1,5-a]pyrimidine is a synthetic compound that belongs to the class of triazolopyrimidines. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neuropharmacology. The following sections provide a comprehensive review of its biological activity based on recent research findings.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C22H24N4O\text{C}_{22}\text{H}_{24}\text{N}_4\text{O}

This structure features a biphenyl moiety and a tetrahydrotriazolopyrimidine core, which are significant for its biological interactions.

Research indicates that this compound exhibits its biological effects primarily through modulation of apoptotic pathways and cell cycle regulation. It has been shown to interact with key proteins involved in apoptosis, such as Bcl-2 and Bax. The ratio of Bax/Bcl-2 is crucial in determining the susceptibility of cells to apoptosis; an increase in this ratio indicates a pro-apoptotic effect.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. In vitro experiments demonstrated that this compound induces cell cycle arrest and apoptosis in various cancer cell lines.

  • Cell Cycle Arrest : The compound effectively arrests the cell cycle at the G2/M phase. For example, treatment with this compound resulted in a significant increase in the percentage of cells in the G2/M phase compared to untreated controls (50% vs. 28%).
  • Apoptosis Induction : The compound was found to significantly upregulate pro-apoptotic markers (Bax) while downregulating anti-apoptotic markers (Bcl-2), leading to enhanced apoptotic activity as evidenced by increased caspase-3/7 activity.

Table 1: Summary of Biological Activities

Activity TypeEffectReference
AnticancerInduces apoptosis; cell cycle arrest
Anti-inflammatoryPotential modulation of inflammatory pathways
NeuroprotectivePossible protective effects in neurodegeneration models

Case Studies

  • Breast Cancer Cells : In studies involving Luc-4T1 breast cancer cells, treatment with the compound led to significant apoptosis as indicated by increased active caspase levels and alterations in Bax/Bcl-2 expression ratios.
  • Neuroprotection : Preliminary investigations suggest that this compound may also exhibit neuroprotective effects by modulating pathways involved in neurodegenerative diseases. Further studies are necessary to elucidate these mechanisms fully.

Properties

CAS No.

303094-29-3

Molecular Formula

C25H24N4O

Molecular Weight

396.5 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-7-(4-phenylphenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C25H24N4O/c1-2-30-22-14-12-20(13-15-22)23-16-24(29-25(28-23)26-17-27-29)21-10-8-19(9-11-21)18-6-4-3-5-7-18/h3-15,17,23-24H,2,16H2,1H3,(H,26,27,28)

InChI Key

UAJPVZXUSIODHE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2CC(N3C(=NC=N3)N2)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

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